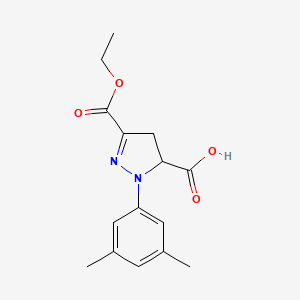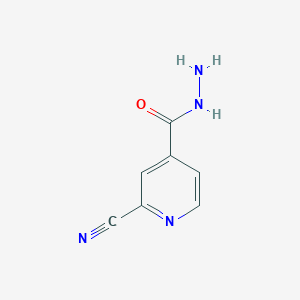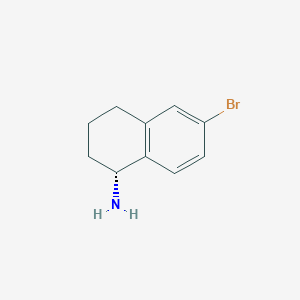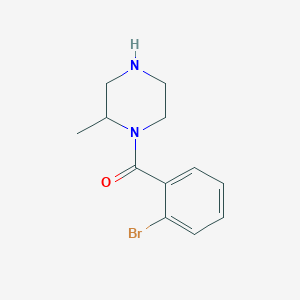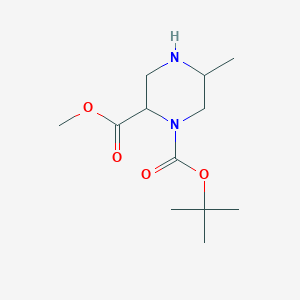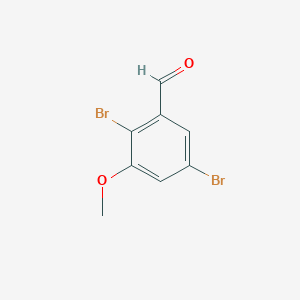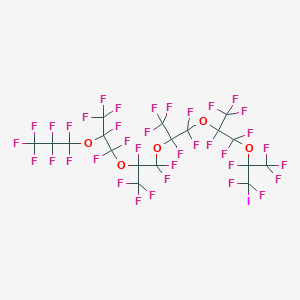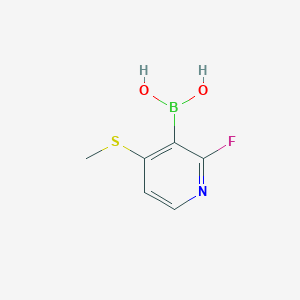
2-Fluoro-4-(methylthio)pyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of FMTPB and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a valuable but less developed method, has also been reported . This method utilizes a radical approach and can be paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular structure of FMTPB is represented by the formula C6H7BFNO2S . The average mass is 154.935 Da and the monoisotopic mass is 155.055389 Da .Chemical Reactions Analysis
FMTPB, like other boronic esters, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
FMTPB is a highly functionalized molecule with diverse physical and chemical properties. It has a molecular weight of 189.1 g/mol and a density of 1.35 g/cm3. FMTPB is sparingly soluble in water and most common organic solvents, including ethanol, methanol, and dichloromethane. Its solubility can be improved by using cosolvents or surfactants. FMTPB has a pKa of 7.1, indicating that it is a weak acid.作用机制
Target of Action
Boronic acids, in general, are known for their role in the suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound, being a boronic acid, is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds , which are fundamental in organic synthesis and can lead to the creation of various complex organic compounds.
Result of Action
As a participant in sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-(methylthio)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which the compound participates are known to be mild and tolerant of various functional groups .
实验室实验的优点和局限性
2-Fluoro-4-(methylthio)pyridine-3-boronic acid is a versatile reagent that can be used in a variety of laboratory experiments. One of the major advantages of using this compound is its ability to form stable complexes with a variety of Lewis bases. This ability to form complexes makes this compound an ideal reagent for the synthesis of a variety of compounds, including heterocycles, peptides, and proteins. In addition, this compound can act as a catalyst in the synthesis of other boronic acids and their derivatives. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and must be handled with care. In addition, this compound can react with a variety of other compounds, including acids, bases, and oxidizing agents.
未来方向
There are a number of potential future directions for the use of 2-Fluoro-4-(methylthio)pyridine-3-boronic acid in scientific research and laboratory experiments. For example, this compound could be used in the synthesis of a variety of biologically active molecules, including drugs, hormones, and natural products. In addition, this compound could be used as a catalyst in the synthesis of other boronic acids and their derivatives. Furthermore, this compound could be used as a reagent in the synthesis of a variety of other compounds, including heterocycles, peptides, and proteins. Finally, this compound could be used in the development of new methods for the synthesis of boronic acids and their derivatives.
合成方法
2-Fluoro-4-(methylthio)pyridine-3-boronic acid can be synthesized from the reaction of 2-fluoropyridine and methylthioboronic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium or copper(II) chloride. The reaction is typically carried out at room temperature or slightly elevated temperatures.
科学研究应用
2-Fluoro-4-(methylthio)pyridine-3-boronic acid has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. For example, this compound has been used in the synthesis of a variety of biologically active molecules, including drugs, hormones, and natural products. In addition, this compound has been used as a catalyst in the synthesis of other boronic acids and their derivatives. Furthermore, this compound has been used as a reagent in the synthesis of a variety of other compounds, including heterocycles, peptides, and proteins.
属性
IUPAC Name |
(2-fluoro-4-methylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2S/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERKTEURAKIPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



